molecular formula C13H13F3N4O3S2 B2689145 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole CAS No. 2320216-21-3

3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole

Cat. No. B2689145
CAS RN: 2320216-21-3
M. Wt: 394.39
InChI Key: LKSZSBNVEGAQFI-UHFFFAOYSA-N
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Description

This compound is related to a class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It has been found in the crystal structure of the hepatitis C virus NS5B RNA-dependent RNA polymerase genotype 1a .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C15H20F3N3O2 and it has a molecular weight of 331.34 g/mol .

Scientific Research Applications

Synthesis and Antibacterial Activities

Research has been conducted on the synthesis of derivatives of 1,3,4-thiadiazole and their evaluation for antibacterial properties. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized, with some demonstrating antibacterial activities against various pathogens (Wu Qi, 2014).

Anticancer Evaluation

Derivatives of 1,3-thiazoles have been evaluated for their anticancer activity, with certain compounds exhibiting effectiveness against various cancer cell lines. This includes compounds with piperazine substituents showing notable anticancer properties (Kostyantyn Turov, 2020).

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing various moieties, including 1,3,4-thiadiazole, has been explored, leading to compounds with significant antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).

Synthesis and Anticonvulsant Activity

A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potential as treatments for convulsions with minimal neurotoxicity (K. Harish et al., 2014).

Antimicrobial Evaluation

Further research includes the synthesis and antimicrobial evaluation of thiadiazole derivatives, revealing some compounds with significant activity against both Gram-positive and Gram-negative bacteria (T. Ram et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole is the peroxisome proliferator-activated receptor delta (PPAR Delta) . PPAR Delta is a key regulator of lipid catabolism and energy utilization in peripheral tissues .

Mode of Action

3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole acts as a potent, orally administered, PPARδ agonist . It exhibits significant selectivity over other PPAR subtypes, such as PPARγ and PPARα . By activating PPAR Delta, the compound addresses the underlying metabolic derangement of disorders such as obesity .

Biochemical Pathways

The activation of PPARδ by 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole leads to the regulation of lipid catabolism and energy utilization in peripheral tissues . This results in a significant reduction of central adiposity, improvement of atherogenic lipid profiles, and enhancement of glucose utilization/insulin sensitivity .

Pharmacokinetics

As an orally administered compound, it is designed to have suitable absorption and distribution characteristics to reach its target tissues .

Result of Action

The activation of PPARδ by 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole results in significant metabolic changes. These include a reduction in central adiposity, improvement in atherogenic lipid profiles, and enhanced glucose utilization and insulin sensitivity .

properties

IUPAC Name

3-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S2/c14-13(15,16)23-10-1-3-11(4-2-10)25(21,22)20-7-5-19(6-8-20)12-9-17-24-18-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSZSBNVEGAQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

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